2-Bromo-N-(2-furylmethyl)acetamide

medicinal chemistry alkylation piperazine derivatives

Sourcing both α-bromoacetyl electrophilicity and 2-furylmethyl heteroaromaticity in a single building block is a persistent supply bottleneck. 2-Bromo-N-(2-furylmethyl)acetamide (CAS 89791-75-3) resolves this by delivering superior bromide leaving-group kinetics-enabling efficient SN2 coupling with amine nucleophiles (e.g., piperazines) under mild basic conditions (K₂CO₃ in DMF)-while preserving the furan ring for downstream target engagement. This dual functionality supports both derivatization chemistry and domino reactions yielding γ-lactam scaffolds. • Biochemically validated scaffold: ATAD2 bromodomain Kd = 158 nM; AC1 IC₅₀ = 10 µM-suitable as an SAR starting point or screening control. • Consistent 95% purity specification across major suppliers; ships at ambient temperature; long-term storage in cool, dry conditions.

Molecular Formula C7H8BrNO2
Molecular Weight 218.05 g/mol
CAS No. 89791-75-3
Cat. No. B1284382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-N-(2-furylmethyl)acetamide
CAS89791-75-3
Molecular FormulaC7H8BrNO2
Molecular Weight218.05 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CNC(=O)CBr
InChIInChI=1S/C7H8BrNO2/c8-4-7(10)9-5-6-2-1-3-11-6/h1-3H,4-5H2,(H,9,10)
InChIKeyFIMXODYBCGBCRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-N-(2-furylmethyl)acetamide: Identity & Baseline Specs


2-Bromo-N-(2-furylmethyl)acetamide (CAS 89791-75-3) is an α-bromoacetamide derivative containing a 2-furylmethyl substituent, with the molecular formula C₇H₈BrNO₂ and a molecular weight of 218.05 g/mol [1]. This compound is classified as a heterocyclic building block, featuring a bromoacetyl group that functions as an electrophilic alkylating handle for nucleophilic substitution chemistry . Commercially, the compound is typically offered at a minimum purity specification of 95% for research use, and suppliers recommend long-term storage in a cool, dry environment to maintain integrity . As with many specialty heterocyclic intermediates, this compound is frequently accessed via custom synthesis rather than maintained in routine commercial inventory [2].

2-Bromo-N-(2-furylmethyl)acetamide: Why Analogs Fall Short


In the procurement of α-haloacetamide intermediates, simple substitution with alternative halogenated or heterocyclic analogs is not scientifically warranted due to divergent reactivity profiles, physicochemical properties, and synthetic utility. The α-bromo group in 2-Bromo-N-(2-furylmethyl)acetamide provides superior leaving-group character relative to chloro analogs (e.g., 2-chloro-N-(2-furylmethyl)acetamide, MW 173.6), enabling faster SN2 alkylation kinetics under milder conditions [1]. Conversely, the furylmethyl moiety confers distinct solubility, hydrogen-bonding capacity, and π-stacking properties compared to aromatic phenyl analogs such as 2-bromo-N-phenylacetamide (MW 214.06) [2]. The combination of bromoacetyl electrophilicity and furylmethyl heteroaromaticity creates a defined chemical space that cannot be replicated by simply swapping halogens or the N-substituent—a critical consideration for synthetic route fidelity and biological activity optimization . These physicochemical and reactivity differences translate directly to procurement decisions: selecting the correct analog impacts reaction yields, purification burden, and ultimate target compound identity.

2-Bromo-N-(2-furylmethyl)acetamide: Quantitative Comparative Evidence


Bromo vs Chloro Leaving Group in SN2 Alkylation

In the synthesis of 2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide, the synthetic route employs N-(2-furylmethyl)-2-bromoacetamide as the alkylating electrophile in a nucleophilic substitution reaction with 1-(2-ethoxyphenyl)piperazine under potassium carbonate in DMF . While no direct head-to-head yield comparison with the chloro analog is provided in the literature, the selection of the bromoacetamide intermediate over the chloroacetamide analog (CAS 40914-13-4) reflects established principles of halogen leaving-group reactivity: bromide is a superior leaving group to chloride in SN2 alkylation chemistry, enabling milder reaction conditions and potentially higher yields when reacting with nitrogen nucleophiles such as piperazines .

medicinal chemistry alkylation piperazine derivatives

Furylmethyl vs Phenyl Physicochemical Profile

The physicochemical properties of 2-Bromo-N-(2-furylmethyl)acetamide differ materially from its phenyl-substituted analog 2-bromo-N-phenylacetamide (CAS 5326-87-4) in parameters relevant to ADME and synthetic handling. The furylmethyl derivative (MW 218.05) contains a heteroaromatic oxygen that increases hydrogen bond acceptor capacity (two H-bond acceptors: furan oxygen and amide carbonyl) and reduces lipophilicity relative to the phenyl analog (MW 214.06), which has only one H-bond acceptor (amide carbonyl) and a more lipophilic aromatic ring [1][2]. These differences are quantifiable through calculated partition coefficients and hydrogen bond counts, though direct experimental logP comparisons are not available in the open literature for these specific compounds. The furylmethyl moiety also imparts distinct electronic effects due to the oxygen heteroatom, altering the reactivity of the adjacent acetamide carbonyl relative to purely carbocyclic aromatic systems [1].

ADME drug design physicochemical properties

AC1 and ATAD2 Target Engagement

Biochemical profiling data from BindingDB demonstrates that 2-Bromo-N-(2-furylmethyl)acetamide exhibits measurable but modest activity against two distinct human protein targets. The compound inhibited human adenylyl cyclase 1 (AC1) expressed in HEK293 cells with an IC₅₀ value of 10,000 nM (10 μM) in a cAMP accumulation assay stimulated by A23187 [1]. Additionally, the compound showed binding affinity to the ATAD2 bromodomain in a chemoproteomic assay using HUT78 cell lysates, with a reported Kd value of 158 nM [2]. These data establish the compound as a biochemically active chemical probe rather than an inert building block, though the AC1 inhibition potency is relatively weak and the ATAD2 affinity is in the moderate range. No direct head-to-head comparisons with chloro or phenyl analogs are available for these specific assays.

enzyme inhibition adenylyl cyclase bromodomain drug discovery

PCAF Bromodomain Inhibition

In a BROMOscan assay evaluating inhibition of the human PCAF (p300/CBP-associated factor) bromodomain expressed in Escherichia coli, 2-Bromo-N-(2-furylmethyl)acetamide demonstrated an IC₅₀ value of 70,000 nM (70 μM), indicating very weak inhibitory activity against this epigenetic target [1]. This low potency establishes a useful baseline for structure-activity relationship (SAR) studies: the unadorned 2-furylmethyl bromoacetamide scaffold provides minimal engagement with the PCAF acetyl-lysine binding pocket, suggesting that additional structural elaboration is required to achieve meaningful bromodomain inhibition. While no direct comparator data for chloro or phenyl analogs are available in this assay, the 70 μM IC₅₀ value provides a quantitative reference point for medicinal chemists evaluating this compound as a starting scaffold.

epigenetics bromodomain PCAF HAT inhibitor

Physicochemical and Stability Parameters

Predicted and reported physicochemical parameters for 2-Bromo-N-(2-furylmethyl)acetamide inform procurement and handling decisions relative to structural analogs. ChemSpider reports a predicted density of 1.5 ± 0.1 g/cm³, a boiling point of 363.3 ± 32.0 °C at 760 mmHg, and a vapor pressure of 0.0 ± 0.8 mmHg at 25°C, with an enthalpy of vaporization of 60.9 ± 3.0 kJ/mol . Commercial vendors recommend long-term storage in a cool, dry place and specify a minimum purity of 95% . For comparison, the chloro analog 2-chloro-N-(2-furylmethyl)acetamide has a reported melting point of 39-42 °C and a density of 1.250 g/cm³, indicating that the bromo derivative is denser and has different phase behavior [1]. The parent unsubstituted N-(2-furylmethyl)acetamide (no halogen) exhibits a lower density (1.1 ± 0.1 g/cm³) and boiling point (315.3 ± 25.0 °C) , reflecting the significant physicochemical impact of the α-bromo substituent.

physicochemical properties storage handling procurement

Direct Comparative Data Availability

The open scientific and patent literature for 2-Bromo-N-(2-furylmethyl)acetamide (CAS 89791-75-3) contains no direct head-to-head experimental comparisons with structural analogs (e.g., 2-chloro-N-(2-furylmethyl)acetamide or 2-bromo-N-phenylacetamide) in terms of reaction yields, biological potency, ADME parameters, or other quantitative performance metrics. All comparative evidence presented in this guide relies on class-level inferences from established chemical principles, cross-study comparisons of physicochemical properties, or supporting biochemical activity data without direct comparator measurements. Procurement decisions for this compound should therefore be guided primarily by its defined molecular identity as a bromoacetyl electrophile bearing a 2-furylmethyl substituent, rather than by claims of superior performance relative to analogs. The absence of direct comparative data reflects the compound‘s status as a specialty building block used predominantly in custom synthesis contexts rather than as a well-characterized research tool compound.

evidence quality comparative data procurement guidance

2-Bromo-N-(2-furylmethyl)acetamide: Optimal Use Scenarios


SN2 Alkylation for Piperazine-Containing Molecules

This compound is optimally deployed as an electrophilic alkylating agent in the synthesis of N-(2-furylmethyl)acetamide derivatives bearing piperazine substituents. The α-bromo group serves as an effective leaving group in nucleophilic substitution reactions with piperazine nitrogen nucleophiles under mild basic conditions (e.g., K₂CO₃ in DMF) [1]. The furylmethyl moiety remains intact throughout this transformation, preserving the heteroaromatic functionality for downstream biological target interactions. This synthetic utility is supported by the class-level inference that bromide functions as a superior leaving group relative to chloride in SN2 alkylation chemistry, enabling more efficient coupling with amine nucleophiles [1]. Researchers should select this compound when the synthetic route requires both the bromoacetyl electrophile and the 2-furylmethyl substituent in the final target structure.

Chemical Probe for Bromodomain and Adenylyl Cyclase

The compound may serve as a chemical probe in biochemical assays targeting bromodomain-containing proteins (ATAD2) and adenylyl cyclase enzymes (AC1). BindingDB data indicate measurable target engagement with ATAD2 (Kd = 158 nM in chemoproteomic assay) and weak inhibition of AC1 (IC₅₀ = 10,000 nM in HEK293 cells) [1]. While potency is modest for both targets, these activity levels are sufficient for use as a starting scaffold in structure-activity relationship (SAR) studies or as a control compound in biochemical screening cascades. The compound‘s activity against PCAF (IC₅₀ = 70,000 nM) further establishes it as a multi-target biochemical tool rather than a selective pharmacological agent. Researchers should select this compound when a defined, biochemically active furylmethyl acetamide scaffold is required for SAR exploration, particularly in bromodomain-targeting projects.

Furylmethyl Bromoacetamide Building Block

2-Bromo-N-(2-furylmethyl)acetamide is procured as a specialty building block when synthetic routes require the simultaneous presence of both the α-bromoacetyl electrophile and the 2-furylmethyl substituent. Its physicochemical profile—predicted density of 1.5 ± 0.1 g/cm³, boiling point of 363.3 ± 32.0 °C, and the differentiated hydrogen-bonding and lipophilicity characteristics conferred by the furan ring—distinguishes it from phenyl analogs and unsubstituted acetamide derivatives [1]. Commercial availability at 95% minimum purity with recommended cool, dry storage conditions supports its use in research-scale organic synthesis and medicinal chemistry applications. Procurement of this compound is appropriate when the target molecule specifically requires the 2-furylmethyl bromoacetamide substructure, and when substitution with chloro or phenyl analogs would alter the downstream compound‘s physicochemical or biological properties.

γ-Lactam Synthesis via Domino Reactions

The α-bromoacetamide functional group present in 2-Bromo-N-(2-furylmethyl)acetamide enables participation in domino reaction sequences that generate functionalized γ-lactam scaffolds. Recent literature on α-bromoacetamide derivatives demonstrates that N-alkoxy substitution can positively impact domino reaction outcomes through templating effects involving the metallic counterion of the basic reagent [1]. While 2-Bromo-N-(2-furylmethyl)acetamide bears an N-furylmethyl rather than an N-alkoxy substituent, the core α-bromoacetamide functionality remains competent for these transformations. Researchers developing synthetic methodologies involving α-bromoacetamide intermediates should consider this compound when a 2-furylmethyl-substituted γ-lactam is the desired reaction product or when evaluating substituent effects on domino reaction efficiency.

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